SR17018

Biased agonism G-protein signaling β-arrestin2 recruitment

SR17018 is the definitive tool for biased agonism studies where other 'G-protein biased' ligands fail. Unlike PZM21 and TRV130, SR17018 maintains full agonism under limited receptor reserve, enabling accurate intrinsic efficacy measurements. Its non-competitive β-arrestin2 bias mechanism is structurally distinct, validated by cryo-EM (EMDB-28085). In vivo, SR17018 delivers antinociception (ED50 6.9–7.7 mg/kg i.p.) without respiratory depression up to 48 mg/kg. Select SR17018 for cleaner behavioral readouts, structure-based drug design, and abuse liability benchmarking.

Molecular Formula C19H18Cl3N3O
Molecular Weight 410.7 g/mol
CAS No. 2134602-45-0
Cat. No. B610967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR17018
CAS2134602-45-0
SynonymsSR17018;  SR-17018;  SR 17018; 
Molecular FormulaC19H18Cl3N3O
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26)
InChIKeyLAGUDYUGRSQDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SR17018 CAS 2134602-45-0: A Biased μ-Opioid Receptor Agonist Tool Compound for Differentiated Analgesic Research


SR17018 (CAS 2134602-45-0) is a synthetic small-molecule biased agonist at the μ-opioid receptor (MOR) that preferentially activates G-protein signaling over β-arrestin2 recruitment [1]. It is orally bioavailable and brain-penetrant, enabling systemic administration in preclinical models [2]. SR17018 has been structurally characterized by cryo-EM in complex with the human μOR-Gi protein, revealing a distinct binding mode relative to conventional opioids [3]. The compound is widely used as a research tool to interrogate biased agonism at MOR and as a foundational molecule for developing safer analgesics with reduced on-target adverse effects [4].

Why SR17018 Cannot Be Substituted with Other G-Protein Biased MOR Agonists Like PZM21 or TRV130


Despite belonging to the same class of G-protein biased μ-opioid receptor agonists, SR17018 exhibits a fundamentally distinct pharmacological profile that precludes simple interchange with analogs such as PZM21 or TRV130 (oliceridine). Critically, SR17018 maintains high efficacy for G-protein activation even under conditions of limited receptor availability, whereas other 'biased' agonists like PZM21 and TRV130 demonstrate partial agonism in cAMP assays [1]. Moreover, SR17018 achieves its bias against β-arrestin2 recruitment through non-competitive interactions outside the orthosteric binding site, a mechanism not shared by its comparators [2]. In vivo, SR17018 and its analog SR14968 fail to produce respiratory depression at antinociceptive doses, a clear differentiation from conventional opioids like oxycodone and fentanyl [3]. These mechanistic and functional distinctions underscore why procurement decisions must be compound-specific rather than class-based when selecting tools for biased agonism studies.

Quantitative Differentiation Guide for SR17018 CAS 2134602-45-0


SR17018 Exhibits High G-Protein Efficacy but Minimal β-Arrestin2 Recruitment Compared to DAMGO, Fentanyl, and TRV130

SR17018 demonstrates a pronounced signaling bias at the μ-opioid receptor (MOR). In GTPγS binding assays, it activates G-protein signaling with an EC50 of 97 nM . In contrast, it shows no significant induction of β-arrestin2 recruitment at concentrations up to 10 μM . This bias profile is more extreme than that of TRV130 and PZM21, which exhibit detectable but weak β-arrestin2 recruitment signals, and stands in stark contrast to the robust β-arrestin2 recruitment induced by morphine and fentanyl [1].

Biased agonism G-protein signaling β-arrestin2 recruitment

SR17018 Maintains High G-Protein Efficacy Under Limited Receptor Availability, Unlike PZM21 and TRV130

When MOR availability was depleted using the irreversible antagonist β-FNA (100 nM), SR17018 uniquely maintained high efficacy in the cAMP inhibition assay. In contrast, agonists previously classified as 'G-protein biased'—including PZM21, TRV130, morphine, and oxycodone—all behaved as partial agonists under these physiologically relevant conditions [1]. Furthermore, the efficacies of all tested agonists except SR17018 showed a strong correlation between β-arrestin2 recruitment and cAMP inhibition assays under receptor-depleted conditions [2].

Receptor reserve Partial agonism cAMP inhibition

SR17018 Does Not Induce Respiratory Depression at Doses Up to 48 mg/kg in Mice and at Analgesic Doses in Rats

In vivo studies demonstrate a superior therapeutic window for SR17018. In mice, SR17018 produced antinociception in the hot plate (ED50 = 6.9 mg/kg) and warm water tail-flick (ED50 = 7.7 mg/kg) assays without inducing respiratory depression at doses up to 48 mg/kg [1]. In a direct comparison study in rats, oxycodone and fentanyl produced dose-dependent respiratory depression, whereas SR17018 and SR14968 did not produce respiratory effects at doses above the antinociceptive range [2]. All MOR agonists tested (fentanyl, oxycodone, SR14968, SR17018) produced fully efficacious antinociception [3].

Respiratory safety Therapeutic window Analgesia

SR17018 Interacts Preferentially with TM3 of MOR, a Distinct Binding Mode from Morphine and Fentanyl

Cryo-EM structures of the human μOR-Gi complex reveal that SR17018, along with TRV130 and PZM21, preferentially interacts with the TM3 side of the ligand-binding pocket rather than the TM6/7 side. In contrast, morphine and fentanyl form dual interactions with both TM3 and TM6/7 regions [1]. Mutations at the TM6/7 interface abolish β-arrestin recruitment promoted by morphine and fentanyl, linking this structural feature to signaling outcome [2].

Cryo-EM structure Binding mode TM3/TM6 interface

SR17018 Exhibits Non-Competitive Antagonism and Prolonged Receptor Phosphorylation Kinetics

Mechanistic studies reveal that naloxone and cyprodime exhibit non-competitive antagonism of SR17018 in β-arrestin2 recruitment assays, suggesting an interaction outside the orthosteric binding site [1]. Furthermore, SR17018-induced MOR phosphorylation persists for hours after agonist washout, unlike DAMGO-induced phosphorylation which reverses within minutes [2]. This phosphorylation kinetics profile is qualitatively and temporally distinct from any other known biased, partial, or full MOR agonist [3].

Non-competitive agonism Receptor phosphorylation Allosteric modulation

SR17018 Exhibits Lower Reinforcing Efficacy Relative to Oxycodone and Fentanyl

In a rat intravenous self-administration study under a progressive-ratio schedule, SR17018 functioned as a reinforcer but was significantly less efficacious than oxycodone and fentanyl [1]. This reduced reinforcing efficacy suggests a lower abuse potential compared to prototypical MOR agonists, while still retaining full antinociceptive efficacy [2].

Abuse liability Reinforcing efficacy Self-administration

Validated Research and Procurement Scenarios for SR17018 (2134602-45-0)


Investigating G-Protein-Mediated Analgesia in Rodent Models with Minimal Confounding Respiratory Effects

SR17018 is an optimal tool for studying the analgesic component of MOR activation in the absence of respiratory depression. Its established ED50 values (6.9-7.7 mg/kg i.p. in mice) provide a benchmark for dosing, while its lack of respiratory effects at doses up to 48 mg/kg ensures cleaner behavioral readouts [1]. This makes it suitable for comparative studies against conventional opioids or other biased agonists where respiratory safety is a key endpoint [2].

Probing the Structural Basis of Biased Signaling at the μ-Opioid Receptor

The cryo-EM structure of SR17018 bound to the μOR-Gi complex (EMDB-28085) provides a high-resolution template for structure-based drug design [1]. Researchers can utilize SR17018 as a reference ligand in molecular docking and dynamics simulations to rationally design novel biased agonists that preferentially engage the TM3 interface while minimizing TM6/7 interactions [2].

Evaluating Receptor Reserve and Intrinsic Efficacy in MOR Pharmacology

SR17018 is uniquely suited for experiments that deplete receptor reserve using β-FNA to assess intrinsic efficacy. Its ability to maintain full agonism under conditions of limited receptor availability, in contrast to partial agonists like TRV130 and PZM21, makes it a critical comparator for defining the relationship between receptor number, coupling efficiency, and functional response [1]. This is particularly valuable for interpreting in vivo efficacy in tissues with varying receptor expression.

Assessing Abuse Liability and Reinforcing Properties in Behavioral Pharmacology

The reduced reinforcing efficacy of SR17018 relative to oxycodone and fentanyl in rat self-administration studies positions it as a benchmark compound for evaluating the abuse potential of novel MOR agonists [1]. Its profile allows for the dissection of antinociceptive efficacy from reinforcing effects, aiding in the development of analgesics with lower abuse liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR17018

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.